2-Furancarboxamide, 5-(1-pyrrolidinyl)-
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Overview
Description
2-Furancarboxamide, 5-(1-pyrrolidinyl)- is a chemical compound characterized by the presence of a furan ring and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxamide, 5-(1-pyrrolidinyl)- typically involves the reaction of furan derivatives with pyrrolidine under specific conditions. One common method involves the use of a furan carboxylic acid derivative, which is reacted with pyrrolidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of 2-Furancarboxamide, 5-(1-pyrrolidinyl)- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-Furancarboxamide, 5-(1-pyrrolidinyl)- can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
2-Furancarboxamide, 5-(1-pyrrolidinyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Furancarboxamide, 5-(1-pyrrolidinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Furancarboxamide, N-2-pyridinyl-5-(1-pyrrolidinyl)-
- 2-Furancarboxamide, N-1H-pyrazol-3-yl-5-(1-pyrrolidinyl)-
Uniqueness
2-Furancarboxamide, 5-(1-pyrrolidinyl)- is unique due to its specific combination of a furan ring and a pyrrolidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
826991-06-4 |
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Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
5-pyrrolidin-1-ylfuran-2-carboxamide |
InChI |
InChI=1S/C9H12N2O2/c10-9(12)7-3-4-8(13-7)11-5-1-2-6-11/h3-4H,1-2,5-6H2,(H2,10,12) |
InChI Key |
WDNNABVBHPZZSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC=C(O2)C(=O)N |
Origin of Product |
United States |
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